molecular formula C7H4FNO4 B2508364 5-Fluoropyridine-2,4-dicarboxylic acid CAS No. 1427082-33-4

5-Fluoropyridine-2,4-dicarboxylic acid

Cat. No.: B2508364
CAS No.: 1427082-33-4
M. Wt: 185.11
InChI Key: YMTWJDCPCBQOIJ-UHFFFAOYSA-N
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Description

5-Fluoropyridine-2,4-dicarboxylic acid is a fluorinated pyridine derivative with the molecular formula C₇H₄FNO₄. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and two carboxylic acid groups at the 2- and 4-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyridine-2,4-dicarboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles, followed by hydrolysis to introduce the carboxylic acid groups . Another approach involves the direct fluorination of pyridine-2,4-dicarboxylic acid using fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridine-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

5-Fluoropyridine-2,4-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine-4-carboxylic acid
  • 3-Fluoropyridine-2,4-dicarboxylic acid
  • 5-Chloropyridine-2,4-dicarboxylic acid

Uniqueness

5-Fluoropyridine-2,4-dicarboxylic acid is unique due to the specific positioning of the fluorine atom and carboxylic acid groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

5-fluoropyridine-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-4-2-9-5(7(12)13)1-3(4)6(10)11/h1-2H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTWJDCPCBQOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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